molecular formula C12H22N2O2 B13881852 [3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone

[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone

Cat. No.: B13881852
M. Wt: 226.32 g/mol
InChI Key: ABYCFZRMCNRKTQ-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and reduce reaction time . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, alcohols, aldehydes, and carboxylic acids .

Scientific Research Applications

[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone is unique due to its specific structural features, such as the presence of both hydroxymethyl and piperidinyl groups. These features contribute to its distinct chemical reactivity and potential biological activities compared to other piperidine derivatives .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

[3-(hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone

InChI

InChI=1S/C12H22N2O2/c15-9-10-2-1-7-14(8-10)12(16)11-3-5-13-6-4-11/h10-11,13,15H,1-9H2

InChI Key

ABYCFZRMCNRKTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCNCC2)CO

Origin of Product

United States

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